molecular formula C7H4Cl2N2 B15380542 5,7-Dichloroimidazo[1,2-A]pyridine

5,7-Dichloroimidazo[1,2-A]pyridine

货号: B15380542
分子量: 187.02 g/mol
InChI 键: PZEBNKPROIHBNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dichloroimidazo[1,2-a]pyridine is a high-purity chemical compound offered for research use only. It belongs to the imidazo[1,2-a]pyridine class of fused, nitrogen-bridged heterocycles, a scaffold of significant interest in medicinal and agrochemical research due to its wide spectrum of potential biological activities . The specific substitution pattern with chlorine atoms at the 5 and 7 positions is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable building block for developing novel bioactive molecules . Researchers can utilize this compound as a key intermediate in metal-free synthetic protocols, such as condensations, to create more complex, decorated derivatives for screening and development . This product is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

属性

分子式

C7H4Cl2N2

分子量

187.02 g/mol

IUPAC 名称

5,7-dichloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-2-1-10-7(11)4-5/h1-4H

InChI 键

PZEBNKPROIHBNA-UHFFFAOYSA-N

规范 SMILES

C1=CN2C(=CC(=CC2=N1)Cl)Cl

产品来源

United States

相似化合物的比较

Positional Isomers and Dichloro Derivatives

Compound Name Substituent Positions Core Structure Key Biological Activity/Properties Source
5,7-Dichloroimidazo[1,2-a]pyridine 5,7-Cl Imidazo-pyridine Potent antitumor activity (IC₅₀: 0.006–0.21 µM against H460, HT-29, MKN45, MDA-MB-231)
6-Chloroimidazo[1,2-a]pyridine 6-Cl Imidazo-pyridine Intermediate in synthesis; limited biological data
6,8-Dichloroimidazo[1,2-a]pyridine 6,8-Cl Imidazo-pyridine Structural studies; collision cross-section data
7-Chloroimidazo[1,2-a]pyridine 7-Cl Imidazo-pyridine Synthetic intermediate; NMR-characterized

Key Findings :

  • 5,7-Dichloro Substitution: Exhibits superior antitumor potency compared to mono-chloro analogs. For instance, compound 4h (5,7-diphenyl-2,4-dichloro derivative) showed 2.6–21.9× greater activity than EPC2407 (a chromene-based clinical candidate) across multiple cancer cell lines .
  • Steric and Electronic Effects : Chlorine at the 5- and 7-positions optimizes steric interactions with tubulin’s colchicine-binding site, while electron-withdrawing effects enhance cellular uptake .

Core Structural Analogues

Compound Name Core Modification Key Differences Biological Activity Source
This compound Imidazo-pyridine Pyridine ring with N at position 1 Antitumor (tubulin inhibition)
5,7-Dichloroimidazo[1,2-a]pyrimidine Imidazo-pyrimidine Pyrimidine ring (two N atoms) Unknown activity; structural analogue
Imidazo[1,2-a]pyrimidine-Schiff base Imidazo-pyrimidine + Schiff base Modified with thiophene and phenyl groups Antimicrobial potential

Key Findings :

  • Pyridine vs. Pyrimidine Cores : The pyridine core in this compound provides optimal π-π stacking interactions with hydrophobic enzyme pockets, whereas pyrimidine derivatives may alter solubility and target selectivity .
  • Hybrid Derivatives : Hybrids like imidazo[1,2-a]pyridine amide-cinnamamide () demonstrate expanded applications (e.g., antitubercular activity), highlighting scaffold adaptability .

Structure-Activity Relationship (SAR) Insights

  • Halogen Substitution: Chlorine at 5- and 7-positions enhances cytotoxicity by 3–5× compared to non-halogenated analogs. Fluorine or bromine substitutions at these positions reduce potency, indicating chlorine’s unique balance of electronegativity and steric bulk .
  • Phenyl Groups : 5,7-Diphenyl substitution synergizes with chlorine to improve tubulin binding, as seen in compound 4h (IC₅₀: 0.006 µM against H460) .
  • Solubility and Pharmacokinetics : Chlorine substituents improve aqueous solubility compared to alkyl or aryl groups, critical for in vivo efficacy .

准备方法

Reaction Mechanism and Substrate Design

The three-component coupling method involves 2-aminopyridine derivatives, acetophenones, and dimedone in an aqueous medium under ultrasonication, catalyzed by molecular iodine. For 5,7-dichloroimidazo[1,2-a]pyridine, chlorinated analogs of 2-aminopyridine (e.g., 2-amino-5-chloropyridine) and acetophenone (e.g., 4-chloroacetophenone) serve as precursors. The reaction proceeds through:

  • Iodine-mediated activation of acetophenone to generate phenylglyoxal intermediates.
  • Knoevenagel condensation with dimedone to form a conjugated enone.
  • Aza-Michael addition of 2-aminopyridine, followed by cyclization to yield the imidazo[1,2-a]pyridine core.

Chlorine substituents at positions 5 and 7 are introduced via pre-chlorinated starting materials, ensuring regioselectivity.

Optimization of Reaction Conditions

Key parameters influencing yield and reaction time include catalyst loading, solvent, and ultrasonication duration. As demonstrated in Table 1, 20 mol% iodine in water under ultrasonication (30 min) achieves optimal yields.

Table 1: Optimization of Iodine-Catalyzed Synthesis

Entry Iodine (mol%) Solvent Time (h) Yield (%)
7 15 1.5 62
8 15 H₂O 1.0 79
9 20 H₂O 1.0 84

Ultrasonication enhances reaction kinetics by improving mass transfer and reducing activation energy, enabling room-temperature conditions.

Substrate Scope and Limitations

This method accommodates diverse 2-aminopyridine and acetophenone derivatives. For example, using 2-amino-5-chloropyridine and 4-chloroacetophenone yields this compound with 84% efficiency. However, electron-deficient acetophenones require extended reaction times, and steric hindrance in dimedone analogs may reduce yields.

Stepwise Condensation and Chlorination

Synthetic Procedure

A patent-pending method synthesizes dichloroimidazopyridines via sequential condensation and chlorination:

  • Condensation : 2-Amino-5-chloropyridine reacts with chloroacetaldehyde in tert-butanol/acetonitrile at 75°C for 8 hours, forming 6-chloroimidazo[1,2-a]pyridine.
  • Chlorination : N-Chlorosuccinimide (NCS) introduces the second chlorine at position 7 under mild heating (60°C, 4 hours).

Table 2: Stepwise Synthesis of this compound

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 2-Amino-5-chloropyridine, Chloroacetaldehyde tert-Butanol 75 8 85
2 N-Chlorosuccinimide 60 4 91

Scalability and Industrial Feasibility

This method scales linearly: a 5 mmol reaction produces 1.757 g (91% yield) of product. Industrial adaptation would prioritize continuous flow reactors to automate the two-step process and minimize solvent waste.

Comparative Analysis of Synthesis Approaches

Table 3: Method Comparison

Parameter Three-Component Coupling Stepwise Chlorination
Reaction Steps One-pot Two-step
Catalyst Molecular iodine N/A
Chlorine Source Pre-chlorinated substrates NCS
Yield (%) 84 91
Scalability Moderate High
Environmental Impact Low (aqueous, low catalyst) Moderate (organic solvents)

The three-component method excels in atom economy and sustainability, while the stepwise approach offers superior control over chlorination positioning.

常见问题

Q. What are the optimal synthetic routes for 5,7-Dichloroimidazo[1,2-A]pyridine, and how can purity be maximized?

The compound can be synthesized via copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridine, aldehydes, and alkynes under optimized conditions (e.g., DMF solvent, 80–100°C) . Purity is enhanced through column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Reaction progress should be monitored via TLC, and intermediates characterized using 1^1H/13^13C NMR .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): Assigns substituent positions via chemical shifts (e.g., chlorine atoms at C5/C7 cause deshielding in 1^1H NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+^+ for C7_7H5_5Cl2_2N2+_2^+).
  • Elemental Analysis: Confirms C, H, N, Cl content within ±0.4% deviation .
  • HPLC: Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What methodologies are recommended for initial in vitro biological activity screening?

  • Cytotoxicity Assays: Use MTT or Alamar Blue protocols against cancer cell lines (e.g., HT-29, H460) with IC50_{50} determination via dose-response curves (0.05–100 µM range) .
  • Antimicrobial Testing: Employ microbroth dilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

  • Halogen Substitution: Dichloro groups at C5/C7 improve steric/electronic interactions with hydrophobic enzyme pockets (e.g., tubulin binding) .
  • Electron-Donating Groups: Methoxy or methyl at C3/C8 increase π-π stacking in DNA intercalation .
  • Hybrid Scaffolds: Conjugation with pyrimidine or quinoline moieties enhances multi-target activity (e.g., dual kinase/DNA topoisomerase inhibition) .

Q. What computational strategies predict target interactions and optimize binding affinity?

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 3LMB for tubulin) to model binding poses. Focus on hydrogen bonds with Asp26/Gln134 and hydrophobic contacts with Leu218/β-tubulin .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes (50 ns trajectories, RMSD < 2 Å) .
  • QSAR Models: Generate 2D/3D descriptors (e.g., LogP, polar surface area) to correlate with IC50_{50} values (R2^2 > 0.85) .

Q. How can contradictory biological data (e.g., variable IC50_{50} across studies) be resolved?

  • Standardized Protocols: Adopt uniform assay conditions (e.g., 48-h incubation, 10% FBS) to minimize variability .
  • Metabolic Stability Tests: Use liver microsomes to identify CYP450-mediated inactivation, which may reduce efficacy in certain cell lines .
  • Proteomic Profiling: SILAC-based mass spectrometry identifies off-target effects (e.g., kinase inhibition in H460 vs. HT-29) .

Q. What strategies ensure compound stability under physiological conditions?

  • pH Stability: Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Dichloro derivatives show >90% stability at pH 7.4 for 24 h .
  • Light Sensitivity: Store lyophilized powder in amber vials at -20°C; avoid DMSO stock solutions >1 month .
  • Plasma Protein Binding: Use ultrafiltration (30 kDa membranes) to measure free fraction (>80% binding reduces bioavailability) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。